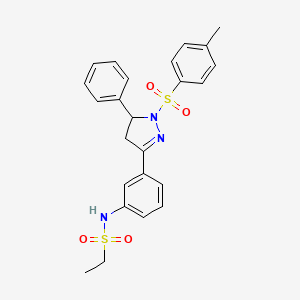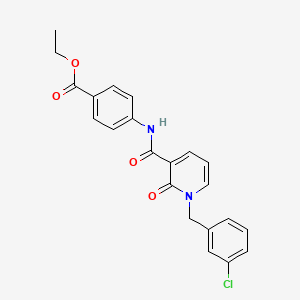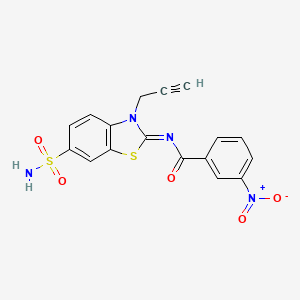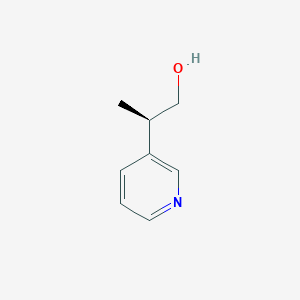
N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of similar compounds has been reported in the literature .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives show a broad range of chemical and biological properties. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature . For instance, one of the synthesized compounds was reported to be a red solid with a melting point of 168–170 °C .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
The compound N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, due to its structural complexity, represents a significant area of interest in the synthesis of heterocyclic compounds. Such compounds, particularly those containing the pyrazole ring, are crucial in the development of new materials with potential pharmaceutical applications. For instance, pyrazoline derivatives, including those similar in structure to the compound of interest, have been extensively studied for their diverse biological properties. Research has highlighted their significance in synthesizing various classes of heterocyclic compounds and dyes, showcasing their versatile reactivity and potential for innovative transformations in medicinal chemistry (Gomaa & Ali, 2020).
Antimicrobial and Antifungal Applications
In the realm of antimicrobial and antifungal research, compounds bearing the pyrazoline scaffold have shown considerable promise. The structural features of pyrazolines, including those akin to this compound, contribute to their biological activity against a range of pathogens. For example, studies on small molecules against Fusarium oxysporum have identified compounds with antifungal pharmacophore sites, suggesting potential applications in combating fungal diseases (Kaddouri et al., 2022).
Anticancer Research
The pyrazoline moiety is also a focal point in anticancer research. Derivatives of pyrazoline have been identified for their prominent pharmacological effects, including anticancer activities. The versatility of the pyrazoline nucleus allows for the synthesis of new derivatives with potential as novel anticancer agents. This highlights the compound's relevance in the ongoing search for more effective cancer treatments (Shaaban et al., 2012).
Biodegradation and Environmental Applications
Furthermore, research into the biodegradation of hazardous substances like fipronil, a phenyl-pyrazole insecticide, underscores the environmental significance of compounds with similar structural features. Understanding the mechanisms of biodegradation can inform the development of more environmentally friendly pest control solutions, thereby reducing the ecological impact of chemical residues (Zhou et al., 2021).
Mechanism of Action
Target of action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. In general, pyrazole derivatives can interact with various targets in the body due to their ability to form hydrogen bonds and aromatic interactions .
Biochemical pathways
Many pyrazole derivatives are known to interact with various enzymes and receptors, thereby affecting multiple biochemical pathways .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. Given the wide range of biological activities exhibited by pyrazole derivatives, the effects could be diverse .
properties
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-21-11-7-10-20(16-21)23-17-24(19-8-5-4-6-9-19)27(25-23)33(30,31)22-14-12-18(2)13-15-22/h4-16,24,26H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPIEQYLSYPKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone](/img/structure/B2582247.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)


![5-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2582258.png)



![N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide](/img/structure/B2582263.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2582268.png)